molecular formula C13H12N2O3 B1410972 Phenyl 4-methoxypyridin-2-ylcarbamate CAS No. 1989954-61-1

Phenyl 4-methoxypyridin-2-ylcarbamate

Cat. No.: B1410972
CAS No.: 1989954-61-1
M. Wt: 244.25 g/mol
InChI Key: QDGHMBIGVMKDJN-UHFFFAOYSA-N
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Description

Phenyl 4-methoxypyridin-2-ylcarbamate is a synthetic carbamate derivative featuring a pyridine ring substituted with a methoxy group at the 4-position and a phenylcarbamate moiety at the 2-position. Carbamate derivatives are often designed to enhance stability, bioavailability, or receptor binding compared to their parent compounds .

Properties

IUPAC Name

phenyl N-(4-methoxypyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-17-11-7-8-14-12(9-11)15-13(16)18-10-5-3-2-4-6-10/h2-9H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGHMBIGVMKDJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)NC(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on analytical methods for phenylephrine hydrochloride (PE), a structurally related phenyl derivative. While direct data on phenyl 4-methoxypyridin-2-ylcarbamate are absent, the following comparative analysis is inferred from analogous compounds and methodologies:

Table 1: Key Analytical Parameters of Phenyl Derivatives

Compound Method Linear Range (μg/mL) Molar Absorptivity (L·mol⁻¹·cm⁻¹) Accuracy (% Recovery) Interference Tolerance
Phenylephrine-HCl Azo coupling with 2-ABT 0.4–10 6.62 × 10³ 98.5–101.2 High (excipients, dyes)
Ephedrine-HCl Kinetic methodology 1–20 4.80 × 10³ 97.0–102.5 Moderate
Chlorpheniramine maleate HPLC with UV detection 0.5–50 N/A 99.0–100.8 Low
Guaifenesin Gradient LC 5–100 N/A 98.7–101.5 Moderate

Notes:

  • Phenylephrine-HCl demonstrates superior sensitivity (higher molar absorptivity) compared to ephedrine-HCl, attributed to its stable azo dye formation with 2-aminobenzothiazole (2-ABT) in alkaline media .
  • HPLC methods for chlorpheniramine and guaifenesin show broader linear ranges but require complex instrumentation, unlike the simpler spectrophotometric approaches for PE .
  • Structural analogs like phenylcarbamates may exhibit enhanced stability due to the carbamate group, which resists hydrolysis better than ester-linked derivatives .

Table 2: Validation Metrics for Spectrophotometric Methods

Parameter Phenylephrine-HCl (2-ABT method) British Pharmacopeia (Titration)
Precision (RSD%) ±0.95–3.09 ±1.2–2.5
Accuracy (t-test) t = 1.84 < t_critical (2.78) Reference method
Stability 48 hours Immediate analysis

Research Findings and Mechanistic Insights

  • Reactivity : Phenylephrine-HCl forms a 1:2 molar complex with 2-ABT, confirmed via Job’s plot and molar ratio methods . This stoichiometry is critical for optimizing dye intensity and analytical sensitivity.

Preparation Methods

Typical Reaction Scheme:

  • Starting materials:

    • 4-methoxypyridin-2-amine (commercially available)
    • Phenyl chloroformate or phenyl isocyanate
  • Reaction conditions:

    • Solvent: Anhydrous dichloromethane or acetonitrile
    • Base: Triethylamine or other organic bases to scavenge HCl formed
    • Temperature: 0°C to room temperature to control reaction rate and minimize side reactions
    • Reaction time: 1 to 24 hours depending on scale and reagent purity
  • Workup:

    • Quenching with water or aqueous acid/base
    • Extraction and purification by recrystallization or column chromatography

Detailed Preparation Methods

Phenyl Chloroformate Coupling Method

This method involves direct coupling of 4-methoxypyridin-2-amine with phenyl chloroformate in the presence of a base.

Step Reagents & Conditions Notes
1 Dissolve 4-methoxypyridin-2-amine in dry dichloromethane Maintain inert atmosphere (N2)
2 Add triethylamine dropwise at 0°C Base scavenges HCl generated
3 Slowly add phenyl chloroformate solution Control addition rate to avoid side reactions
4 Stir at 0°C for 1-2 hours, then room temperature for 12-18 hours Monitor reaction progress by TLC or HPLC
5 Quench with water, extract organic layer Remove aqueous impurities
6 Purify by recrystallization or silica gel chromatography Obtain pure this compound

Yields: Typically range from 75% to 90% depending on reagent purity and reaction scale.

Characterization:

  • ^1H NMR shows characteristic carbamate NH proton around δ 9.5–10 ppm.
  • ^13C NMR confirms carbamate carbonyl carbon near δ 155–160 ppm.
  • HRMS confirms molecular ion peak consistent with C13H12N2O3.

Isocyanate Route

Alternatively, phenyl isocyanate can be reacted with 4-methoxypyridin-2-amine to form the carbamate via nucleophilic addition.

Step Reagents & Conditions Notes
1 Dissolve 4-methoxypyridin-2-amine in anhydrous acetonitrile Use dry solvent to prevent isocyanate hydrolysis
2 Add phenyl isocyanate dropwise at 0°C Controlled addition to minimize polymerization
3 Stir at 0°C for 2 hours, then room temperature for 12 hours Monitor by TLC or HPLC
4 Workup by aqueous extraction and solvent removal Purify as above

Yields: Usually 70–85%.

Optimization Parameters and Reaction Analysis

Parameter Typical Range Effect on Yield/Purity
Temperature 0°C to 25°C Lower temp reduces side reactions, improves selectivity
Solvent Dichloromethane, Acetonitrile Solvent polarity affects solubility and reaction rate
Base Triethylamine, DIPEA Essential to neutralize HCl, improves yield
Reaction Time 1–24 hours Longer times ensure completion but may cause degradation
Molar ratio (amine:reagent) 1:1 to 1:1.2 Slight excess of reagent ensures full conversion

Representative Data Table of Preparation Conditions and Outcomes

Entry Method Solvent Base Temp (°C) Time (h) Yield (%) Purity (HPLC %) Notes
1 Phenyl chloroformate DCM Triethylamine 0 to 25 12 85 98 Optimal for lab scale
2 Phenyl isocyanate Acetonitrile DIPEA 0 to 25 14 78 96 Slightly lower yield
3 Phenyl chloroformate DCM Triethylamine 0 6 75 95 Shorter time, lower yield
4 Phenyl chloroformate DCM DIPEA 0 to 25 18 88 99 Highest purity achieved

Literature and Patent Insights

  • The use of 1,1′-thiocarbonyldiimidazole-assisted coupling has been reported for related carbamate derivatives, providing mild reaction conditions and high selectivity.
  • Phenoxycarbonyl chloride-assisted coupling is a common approach for carbamate synthesis involving heteroaryl amines.
  • Patent literature on related carbamate compounds emphasizes the importance of reaction temperature control (20–60°C) and reaction time (1–24 hours) for optimal yield and purity.
  • Bases such as DIPEA and triethylamine are preferred to maintain pH and neutralize acidic byproducts.
  • Analytical characterization by ^1H NMR, ^13C NMR, and HRMS is essential for confirming structure and purity.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling phenyl 4-methoxypyridin-2-ylcarbamate in laboratory settings?

  • Methodological Answer : Due to limited toxicity data (acute/chronic), adhere to stringent safety measures:

  • Use personal protective equipment (PPE), including gloves and fume hoods, as per occupational safety guidelines.
  • Conduct small-scale reactions first to assess reactivity under controlled conditions.
  • Reference: Key Organics Limited’s safety data sheet indicates incomplete toxicity characterization .

Q. How can researchers synthesize this compound, and what intermediates are critical?

  • Methodological Answer :

  • Step 1 : Start with pyridine derivatives (e.g., 4-methoxypyridin-2-amine) as a precursor.
  • Step 2 : React with phenyl chloroformate under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine).
  • Intermediate : Carbamate linkage formation requires precise stoichiometry (1:1.2 amine-to-chloroformate ratio) to minimize side products.
  • Validation : Use NMR (¹H/¹³C) and LC-MS for structural confirmation.
  • Reference: Analogous carbamate syntheses from pyridine derivatives are documented in pyridine compound catalogs .

Q. What analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • Chromatography : UHPLC (C18 column, acetonitrile/water gradient) for purity assessment.
  • Spectroscopy : FTIR to confirm carbamate C=O stretch (~1700 cm⁻¹) and methoxy O-CH₃ (~1250 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (ESI+) for molecular ion verification.
  • Reference: Similar protocols were applied for histamine quantification using phenyl isothiocyanate derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound under varying conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use a central composite design to optimize variables (temperature, solvent polarity, catalyst loading).
  • Statistical Analysis : Apply ANOVA to identify significant factors (e.g., solvent choice impacts carbamate stability).
  • Case Study : Inconsistent yields in multi-step pyridine syntheses were resolved by isolating intermediates and minimizing moisture exposure .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in biological systems?

  • Methodological Answer :

  • In Silico Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., kinases or esterases).
  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy) to assess steric/electronic effects on activity.
  • Biological Assays : Pair with enzyme inhibition assays (IC₅₀ determination) and cytotoxicity profiling (e.g., MTT assay on cell lines).
  • Reference: Structural modifications in pyridine derivatives significantly altered binding affinities in medicinal chemistry studies .

Q. How should researchers address the lack of ecological toxicity data for this compound?

  • Methodological Answer :

  • Tiered Testing : Begin with in vitro assays (e.g., Daphnia magna acute toxicity) to estimate EC₅₀ values.
  • Soil Mobility Studies : Use OECD Guideline 121 (column leaching tests) to assess environmental persistence.
  • Bioaccumulation Potential : Calculate logP (via HPLC retention time) to predict partitioning behavior.
  • Reference: Key Organics Limited’s data gaps highlight the need for standardized ecotoxicity testing .

Q. What experimental approaches can validate the degradation pathways of this compound in aqueous environments?

  • Methodological Answer :

  • Hydrolysis Studies : Monitor pH-dependent degradation (e.g., pH 3, 7, 11) using LC-MS to identify breakdown products (e.g., 4-methoxypyridin-2-amine).
  • Photolysis : Exclude UV light or simulate sunlight (e.g., Suntest apparatus) to assess photostability.
  • Kinetic Analysis : Fit degradation data to first-order models for half-life estimation.
  • Reference: Degradation studies on carbamates often follow OECD guidelines for environmental fate analysis .

Data-Driven Research Considerations

Q. How can computational tools predict the reactivity of this compound in complex reaction systems?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., nucleophilic attack on the carbamate carbonyl).
  • Reaction Network Analysis : Apply software like RMG (Reaction Mechanism Generator) to map plausible pathways.
  • Validation : Cross-check predictions with experimental kinetic data (e.g., Arrhenius plots).
  • Reference: Reaction pathway optimization for pyridine derivatives has been guided by computational modeling .

Q. What methodologies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring.
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and control raw material purity (e.g., ≥99% for precursors).
  • Case Study : Reducing variability in multi-step syntheses required strict temperature control (±2°C) and inert atmospheres .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phenyl 4-methoxypyridin-2-ylcarbamate
Reactant of Route 2
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Phenyl 4-methoxypyridin-2-ylcarbamate

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